- A general method for the synthesis of glycerophospholipids, Journal of Organic Chemistry, 1986, 51(12), 2368-70

Cas no 923-61-5 (1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine)

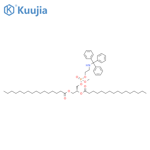

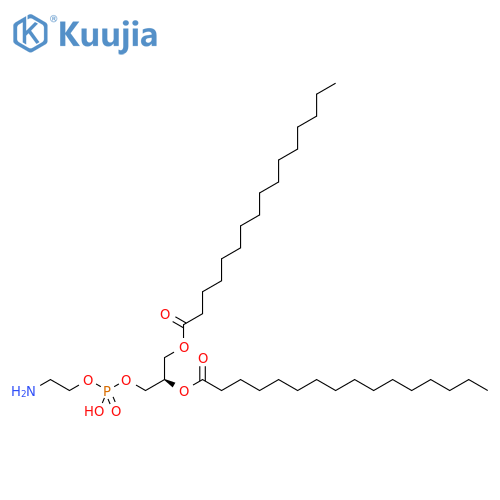

923-61-5 structure

Nombre del producto:1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine

Número CAS:923-61-5

MF:C37H74NO8P

Megavatios:691.959133625031

MDL:MFCD00036776

CID:809422

PubChem ID:24898189

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Propiedades químicas y físicas

Nombre e identificación

-

- Hexadecanoic acid,1,1'-[(1R)-1-[[[(3-amino-1-oxopropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester

- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

- 1,2-Dipalmitoyl-sn-glycero-3-PE

- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine

- 1002-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

- COTSOME ME-6060 (DPPE)

- DIPALMITOYL-L-ALPHA-PHOSPHATIDYL ETHANOLAMINE

- Hexadecanoic acid,1,1'-[(1R)-1-[[[(3-amino-1-oxopropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...

- 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine

- 3-sn-Phosphatidylethanolamine, 1,2-dipalmitoyl

- L-α-Phosphatidylethanolamine, dipalmitoyl

- L-β,γ-Dipalmitoyl-α-cephalin

- DPPE

- Dipalmitoyl phosphatidylethanolamine

- Hexadecanoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester

- 2-Aminoethyl (R)-2,3-Bis(hexadecanoyloxy)propyl Hydrogen Phosphate

- L-DPPE

- (R)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl dihexadecanoate

- 110633

- 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine; DPPE; PE(16:0/16:0); 110633

- PE(16:0/16:0)

- Dipalmitoylphosphatidylethanolamine

- GPEtn(32:0)

- PE(32:0)

- Phophatidylethanolamine(32:0)

- 4FWH120Z1Z

- DI-PALMITOYL-3-SN-PHOSPHATIDYLETHANOLAMINE

- GPEtn(16:0/16:0)

- (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate

- (R)-1-((((2-Aminoethoxy)hydroxyphosphinoyl)oxy)methyl)ethane-1,2-diyl dihexadecanoate

- l-alpha-phosphatidylethanolamine, dipa

- Hexadecanoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI)

- Hexadecanoic acid, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)- (ZCI)

- Palmitin, 1,2-di-, 2-aminoethyl hydrogen phosphate, L- (8CI)

- (R)-Dipalmitoylphosphatidylethanolamine

- 1,2-Dihexadecanoyl-sn-glycerol-3-phosphorylethanolamine

- 1,2-Dipalmitoyl-3-sn-phosphatidylethanolamine

- 1,2-Dipalmitoyl-L-3-phosphatidylethanolamine

- 1,2-Dipalmitoyl-L-α-phosphatidylethanolamine

- 1,2-Dipalmitoyl-sn-glycero-3-phosphatidylethanolamine

- 1,2-Dipalmitoyl-sn-glycerol-3-L-α-phosphorylethanolamine

- 1,2-Dipalmitoyl-sn-glycerol-3-phosphatidylethanolamine

- 1,2-Dipalmitoyl-sn-glycerol-3-phosphoethanolamine

- 1,2-Dipalmitoyl-sn-glycerol-3-phosphorylethanolamine

- 1,2-Dipalmitoyl-sn-glycerophosphoethanolamine

- 1,2-Dipalmitoylglycerophosphorylethanolamine

- 2-Azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

- L-α-Dipalmitoylphosphatidylethanolamine

- L-β,γ-Dipalmitoyl-α-phosphatidylethanolamine

- Coatsome ME 6060

- DHPE

- Dipalmitoyl-L-α-cephalin

- Dipalmitoyl-L-α-phosphatidylethanolamine

- sn-1,2-dipalmitoylglycerophosphoethanolamine

- NS00041721

- Phophatidylethanolamine

- 923-61-5

- HY-W040268

- C37H74NO8P

- LMGP02010037

- CHEBI:73127

- HEXADECANOIC ACID, 1,1'-((1R)-1-((((3-AMINO-1-OXOPROPOXY)HYDROXYPHOSPHINYL)OXY)METHYL)-1,2-ETHANEDIYL) ESTER

- CS-W021008

- CEPHALIN, L-ALPHA-DIPALMITOYL

- 2-aminoethyl (2R)-2,3-bis(palmitoyloxy)propyl hydrogen phosphate

- 2-aminoethyl (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate

- DPPE;L-,-Dipalmitoyl--cephalin

- DPPE, L-

- DB-027520

- Q27140326

- AKOS030524265

- (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldipalmitate

- Palmitin, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-

- 1, 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, >=97%

- EINECS 213-097-1

- MFCD00036776

- Phosphatidylethanolamine(16:0/16:0)

- SCHEMBL202169

- (2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate

- H11750

- 3-[AMINOETHYLPHOSPHORYL]-[1,2-DI-PALMITOYL]-SN-GLYCEROL

- DB01728

- D4213

- 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate

- DPPE, R-

- DTXSID90919258

- UNII-4FWH120Z1Z

- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate

- Hexadecanoic acid, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-

- 1,2-Dipalmitoyl-3-phosphatidylethanolamine

-

- MDL: MFCD00036776

- Renchi: 1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1

- Clave inchi: SLKDGVPOSSLUAI-PGUFJCEWSA-N

- Sonrisas: [C@H](COP(O)(=O)OCCN)(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Atributos calculados

- Calidad precisa: 691.51500

- Masa isotópica única: 691.51520532g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 9

- Recuento de átomos pesados: 47

- Cuenta de enlace giratorio: 39

- Complejidad: 754

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 134

- Carga superficial: 0

- Xlogp3: 10.3

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not determined

- Punto de fusión: 195.0 to 199.0 deg-C

- Punto de ebullición: 723.6°C at 760 mmHg

- PSA: 144.19000

- Logp: 11.19660

- Disolución: Not determined

- Sensibilidad: Sensitive to heat

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Condiciones de almacenamiento:−20°C

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Datos Aduaneros

- Código HS:2931900090

- Datos Aduaneros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A501616-100mg |

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |

923-61-5 | 98% | 100mg |

$27.0 | 2025-02-19 | |

| BAI LING WEI Technology Co., Ltd. | 440157-25MG |

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 97% |

923-61-5 | 97% | 25MG |

¥ 411 | 2022-04-26 | |

| eNovation Chemicals LLC | D751741-1g |

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine |

923-61-5 | 99% | 1g |

$315 | 2023-09-04 | |

| Apollo Scientific | BIB6045-100mg |

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine |

923-61-5 | 100mg |

£110.00 | 2025-02-19 | ||

| TRC | D486815-25mg |

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine |

923-61-5 | 25mg |

$ 63.00 | 2023-09-07 | ||

| Ambeed | A501616-5g |

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |

923-61-5 | 98% | 5g |

$581.0 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202870B-5g |

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, |

923-61-5 | >99% | 5g |

¥5265.00 | 2023-09-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D864676-250mg |

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine |

923-61-5 | >99% | 250mg |

¥558.00 | 2022-01-11 | |

| Larodan | 37-1620-11-250mg |

1,2-Dipalmitoyl-sn-Glycero-3-Phosphatidylethanolamine |

923-61-5 | >99% | 250mg |

€138.00 | 2025-03-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D130469-100mg |

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine |

923-61-5 | >99% | 100mg |

¥188.90 | 2023-09-03 |

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Chloroform

1.2 Reagents: 1H-Tetrazole

1.3 Solvents: Acetonitrile , Tetrahydrofuran

1.4 Reagents: tert-Butyl hydroperoxide Solvents: Toluene

2.1 Reagents: Trimethylamine Solvents: Toluene

2.2 Reagents: Acetic acid , Zinc

1.2 Reagents: 1H-Tetrazole

1.3 Solvents: Acetonitrile , Tetrahydrofuran

1.4 Reagents: tert-Butyl hydroperoxide Solvents: Toluene

2.1 Reagents: Trimethylamine Solvents: Toluene

2.2 Reagents: Acetic acid , Zinc

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium azide Solvents: Acetonitrile

2.1 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Hydrogen Catalysts: Palladium

Referencia

- Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine, Chemistry and Physics of Lipids, 2020, 227,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium

Referencia

- Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine, Chemistry and Physics of Lipids, 2020, 227,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Trimethylamine Solvents: Toluene

1.2 Reagents: Acetic acid , Zinc

1.2 Reagents: Acetic acid , Zinc

Referencia

- A general method for the synthesis of glycerophospholipids, Journal of Organic Chemistry, 1986, 51(12), 2368-70

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Iodine Solvents: Pyridine , Water

1.2 Reagents: Trifluoroacetic acid , Perchloric acid Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic acid , Perchloric acid Solvents: Dichloromethane

Referencia

- A general method for the synthesis of glycerophospholipids and their analogs via H-phosphonate intermediates, Journal of Organic Chemistry, 1989, 54(6), 1338-42

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Pivaloyl chloride Solvents: Pyridine

2.1 Reagents: Iodine Solvents: Pyridine , Water

2.2 Reagents: Trifluoroacetic acid , Perchloric acid Solvents: Dichloromethane

2.1 Reagents: Iodine Solvents: Pyridine , Water

2.2 Reagents: Trifluoroacetic acid , Perchloric acid Solvents: Dichloromethane

Referencia

- A general method for the synthesis of glycerophospholipids and their analogs via H-phosphonate intermediates, Journal of Organic Chemistry, 1989, 54(6), 1338-42

Synthetic Routes 7

Condiciones de reacción

Referencia

- Efficient Delivery of Antitumor Drug to the Nuclei of Tumor Cells by Amphiphilic Biodegradable Poly(L-Aspartic Acid-co-Lactic Acid)/DPPE Co-Polymer Nanoparticles, Small, 2012, 8(10), 1596-1606

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Raw materials

- 5,7,11-Trioxa-2-aza-6-phosphaheptacosanoic acid, 12-oxo-9-[(1-oxohexadecyl)oxy]-, 1,1-dimethylethyl ester, 6-oxide, (9R)- (9CI)

- Boc-NH-PEG1-OH

- 1,1′-[(1R)-1-[[[(2-Azidoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] dihexadecanoate

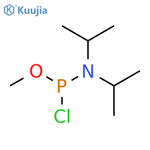

- Chloro(diisopropylamino)methoxyphosphine

- Hexadecanoic acid, 1-(3-methoxy-3-oxido-8,8,8-triphenyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, (1R)- (9CI)

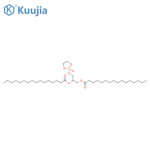

- Hexadecanoic acid, 1,1'-[(1R)-1-[[(hydroxyphosphinyl)oxy]methyl]-1,2-ethanediyl] ester

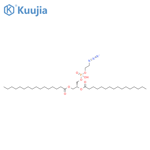

- Hexadecanoic acid, 1,1'-[1-[[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]methyl]-1,2-ethanediyl] ester

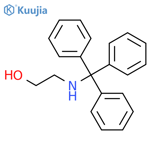

- 2-(Trityl-amino)ethanol

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Preparation Products

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine Literatura relevante

-

Xin Nie,Jiakun Zhang,Qing Xu,Xiaoguang Liu,Yaping Li,Yan Wu,Chunying Chen J. Mater. Chem. B 2014 2 3232

-

Qingna Lin,Lipeng Han,Guoqin Liu,Weiwei Cheng,Liqing Wang RSC Adv. 2018 8 11280

-

Marina Koroleva Phys. Chem. Chem. Phys. 2023 25 21836

-

Michael I. Kinsinger,David M. Lynn,Nicholas L. Abbott Soft Matter 2010 6 4095

-

Lipeng Han,Qingna Lin,Guoqin Liu,Dongxue Han,Li Niu,Dongxiao Su Food Funct. 2019 10 2491

Clasificación relacionada

- otro, otra, otros, otras Reactivos químicos

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Fosfolípidos de glicerol Fosfatidiletanolaminas

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Fosfolípidos de glicerol Glicerofosfato de etanolamina Fosfatidiletanolaminas

923-61-5 (1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine) Productos relacionados

- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)

- 95-71-6(Methylhydroquinone)

- 1368596-05-7(1H-Imidazole-4-methanamine, 1-cycloheptyl-)

- 2361656-26-8(1-(2-Tert-butyl-2-methylmorpholin-4-yl)prop-2-en-1-one)

- 1472729-56-8(3-Amino-1-(Ethoxymethyl)-1,2-dihydropyridin-2-one)

- 942013-41-4(3,4,5-triethoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzamide)

- 201341-05-1(Tenofovir disoproxil)

- 36092-88-3(1-methyl-1H-Indol-2-amine)

- 80352-53-0(2-(benzyloxy)-3-chlorobenzoic acid)

- 877399-35-4(Tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:923-61-5)1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine

Pureza:99%

Cantidad:5g

Precio ($):523.0